CCT251545 analogue, Compound 51, is a highly selective and potent inhibitor of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19). With IC50 values of 5.1 nM for CDK8 and 5.6 nM for CDK19, Compound 51 is instrumental in the study of various transcription pathways regulated by these kinases, which are implicated in oncogenesis, particularly in colorectal and gastric cancers. This compound is recognized for its ability to inhibit phospho-STAT1SER727, a biomarker associated with CDK8 inhibition, making it a valuable tool in cancer research .
Source: CCT251545 analogue was developed through structure-based optimization techniques aimed at creating selective inhibitors for CDK8/19. It has been characterized in multiple studies that highlight its potential as a chemical probe for exploring the roles of these kinases in human diseases .
Classification: CCT251545 analogue falls under the category of small-molecule inhibitors specifically targeting protein kinases, with a focus on the mediator complex-associated kinases CDK8 and CDK19. These kinases play crucial roles in regulating gene expression and are considered oncogenes in certain types of cancer .
The synthesis of CCT251545 analogue involves several key steps:
The general synthetic route involves the preparation of intermediates through selective substitutions followed by coupling reactions to yield the final product .
CCT251545 analogue features a complex molecular structure characterized by:
Data:
CCT251545 analogue primarily participates in reactions related to its inhibition of CDK8/19 activity:
Technical Details:
The mechanism of action for CCT251545 analogue involves:
Data:
The physical and chemical properties of CCT251545 analogue include:
Relevant Data:
CCT251545 analogue has significant scientific applications:
CCT251545 features a 3,4,5-trisubstituted pyridine core, optimized for selective CDK8/19 inhibition. The structure includes:
Compound 51 replaces the pyridine scaffold with a 1,6-naphthyridine system, incorporating:
Table 1: Molecular Features of CCT251545 vs. Compound 51
Feature | CCT251545 | Compound 51 |
---|---|---|
Core Structure | 3,4,5-Trisubstituted pyridine | 1,6-Naphthyridine |
CDK8 IC₅₀ | 7 nM | 5.1 nM |
Key Binding Group | Diazaspiro[4.5]decan-1-one | (3-Methoxyazetidin-1-yl)methanone |
logP | 3.73 | 3.85 (calculated) |
TPSA (Ų) | 63.05 | 63.05 |
Synthesis of both compounds relies on sequential palladium-catalyzed reactions:
Key modifications to enhance cell permeability:
Table 2: Property Optimization Strategies
Challenge | Solution | Impact |
---|---|---|
High Efflux | N-Methylation of spirocyclic amine | 3-fold ↑ cellular accumulation |
Biliary Clearance | Introduce polar azetidine | ↓ Mouse CL: 45 → 22 mL/min/kg |
Aqueous Solubility | Besylate salt formation | ↑ Solubility to 20.7 mg/mL in DMSO |
Biological Evaluation and Target Engagement
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7